Bienvenue dans la boutique en ligne BenchChem!

Fmoc-L-beta-homoisoleucine

Proteolytic stability β-Peptide design Angiotensin II analogs

Fmoc-L-beta-homoisoleucine (CAS 193954-27-7) is a non-proteinogenic, β3-homologated amino acid derivative carrying a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus. The β-homologation inserts an additional methylene unit into the backbone relative to standard L-isoleucine, shifting the amino group from the α- to the β-position while preserving the (3R,4S) side-chain stereochemistry characteristic of L-isoleucine.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
CAS No. 193954-27-7
Cat. No. B557453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-beta-homoisoleucine
CAS193954-27-7
SynonymsFmoc-L-beta-homoisoleucine; 193954-27-7; Fmoc-beta-Homoile-OH; Fmoc-beta-Hoile-OH; (3R,4S)-3-(Fmoc-amino)-4-methylhexanoicacid; Fmoc--Homoile-OH; Fmoc-|A-Homoile-OH; Fmoc-L-?-Homoisoleucine; Fmoc-L-|A-homoisoleucine; SCHEMBL119195; 03671_FLUKA; MolPort-000-162-473; ZINC2386816; CF-327; AKOS016003206; AJ-35384; AK-89155; AM803448; KB-52093; TR-009013; FT-0653047; ST24047276; V1050
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1
InChIKeyVHZUUIWBAYOCDD-VBKZILBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-beta-homoisoleucine (CAS 193954-27-7): A Specialized β-Homologated Building Block for Solid-Phase Peptide Synthesis


Fmoc-L-beta-homoisoleucine (CAS 193954-27-7) is a non-proteinogenic, β3-homologated amino acid derivative carrying a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus [1]. The β-homologation inserts an additional methylene unit into the backbone relative to standard L-isoleucine, shifting the amino group from the α- to the β-position while preserving the (3R,4S) side-chain stereochemistry characteristic of L-isoleucine [1]. This structural modification expands the accessible conformational space of peptides into which it is incorporated and is widely exploited in Fmoc-based solid-phase peptide synthesis (SPPS) to generate analogs with altered proteolytic susceptibility, backbone flexibility, and hydrophobic packing [2]. The compound is supplied as a white powder with a molecular formula of C₂₂H₂₅NO₄ and a molecular weight of 367.45 g/mol [1].

Why Fmoc-L-isoleucine Cannot Replace Fmoc-L-beta-homoisoleucine in β-Peptide Design


Although Fmoc-L-isoleucine (CAS 71989-23-6) shares the same side-chain identity and Fmoc protection, the β-homologation in Fmoc-L-beta-homoisoleucine introduces a fundamental difference in backbone topology that cannot be replicated by simple α-amino acids . The extra methylene unit alters the spacing between the amino and carboxyl termini, directly affecting peptide backbone hydrogen-bonding patterns, turn propensities, and susceptibility to canonical serine proteases such as chymotrypsin [1]. Consequently, substituting Fmoc-L-isoleucine for the β-homo analog in a peptide sequence results in a chemically distinct scaffold with different conformational preferences and metabolic stability profiles, rendering the two non-interchangeable in structure-activity relationship (SAR) studies or peptide engineering campaigns [1].

Quantitative Differentiation of Fmoc-L-beta-homoisoleucine Against Closest Analogs


Chymotrypsin Resistance: near-complete blockade of proteolysis for β-homoisoleucine-containing angiotensin II analogs vs. rapid degradation of native sequence

Angiotensin II analogs in which position 5 was substituted with β-homoisoleucine (without sarcosine at position 1) exhibited virtually no degradation upon incubation with chymotrypsin for up to 3 h, whereas the native angiotensin II sequence is a known chymotrypsin substrate [1]. The same study reported pressor activities of 2.82 % (analog II) and 29.2 % (analog III) relative to native angiotensin II in vagotomized, ganglion-blocked rats, confirming that the β-homoisoleucine modification imparts protease resistance while modulating bioactivity [1].

Proteolytic stability β-Peptide design Angiotensin II analogs

Melting point depression: Fmoc-L-beta-homoisoleucine melts 47 °C lower than Fmoc-L-isoleucine, reflecting altered crystal packing

The melting point of Fmoc-L-beta-homoisoleucine is 98–100 °C (recrystallized from hexane/ethyl acetate) [1], while the melting point of its closest α-amino acid counterpart, Fmoc-L-isoleucine (CAS 71989-23-6), is 145–147 °C [2]. This ≈47 °C depression is attributed to the additional methylene spacer disrupting the regularity of intermolecular hydrogen-bond networks in the solid state, which may translate into different dissolution kinetics during SPPS coupling steps.

Physicochemical characterization Crystallinity Solid-phase handling

Lipophilicity modulation: the β-homoisoleucine scaffold reduces LogP by 0.12 units relative to Fmoc-L-isoleucine

The calculated octanol-water partition coefficient (LogP) of Fmoc-L-beta-homoisoleucine is 4.30 [1], compared to 4.42 for Fmoc-L-isoleucine [2]. The modest 0.12 log unit decrease indicates slightly lower hydrophobicity despite the additional methylene group, likely because the β-amino acid structure alters the spatial relationship between the Fmoc moiety and the carboxyl terminus, affecting overall polarity.

Lipophilicity LogP Peptide purification

Backbone conformational constraint: β-homoisoleucine promotes β-sheet and turn-like secondary structures in self-assembling β³-peptides

Incorporation of Fmoc-L-β-homoisoleucine into β³-tripeptide sequences (e.g., lipidated Ac-β³-Ile-β³-Ile-β³-Ile-NH₂ variants) yields hydrogel-forming peptides that undergo esterase-responsive sustained release [1]. Although direct conformational comparison with α-peptide analogs was not performed in the cited study, the broader class of β³-peptides is well documented to adopt 14-helical, 12/10-helical, or extended sheet conformations depending on sequence, with the extra methylene unit reducing the entropic penalty for organized secondary structure formation relative to α-peptides of similar length [2].

Peptide conformation β³-Peptide Self-assembly

Commercial purity specification: ≥99% (HPLC) ensures high-fidelity SPPS coupling with minimal deletion byproducts

Reputable vendors supply Fmoc-L-beta-homoisoleucine at a minimum purity of 99% as determined by HPLC . In contrast, many catalog-grade Fmoc-α-isoleucine products are offered at 98% or 97% purity [1]. For SPPS, each 1% drop in building-block purity can cumulatively reduce crude peptide yield by >10% for a 10-mer, making the 99% specification a meaningful procurement differentiator for sequences exceeding 15–20 residues.

Peptide synthesis Purity Quality control

High-Impact Application Scenarios Where Fmoc-L-beta-homoisoleucine Provides Definitive Advantages


Protease-resistant peptide hormone and neuropeptide analog design

When engineering angiotensin II, bradykinin, or other chymotrypsin-sensitive peptide hormones, substituting the native isoleucine residue with β-homoisoleucine can confer near-complete resistance to chymotrypsin-mediated degradation as demonstrated in angiotensin II analogs [1]. This application scenario directly leverages the quantitative proteolytic stability evidence and is particularly relevant for academic and pharmaceutical groups developing metabolically stable peptide therapeutics.

β³-Peptide self-assembling hydrogels for localized, sustained drug delivery

Fmoc-L-beta-homoisoleucine serves as a critical monomer for constructing β³-tripeptide hydrogelators that co-assemble with functional cargo and release it over weeks via endogenous esterase activity [2]. This application is supported by the demonstrated sustained release of BDNF peptide mimics over 28 days and is ideal for teams working on injectable depots for neuroprotection, oncology, or regenerative medicine.

Conformational SAR studies requiring precise backbone topology perturbation

The extra methylene unit in β-homoisoleucine alters backbone dihedral angles and hydrogen-bonding registry without changing side-chain identity, enabling researchers to decouple side-chain effects from backbone conformational effects in SAR campaigns [3]. This scenario is supported by the class-level evidence on β-peptide folding and is most valuable for medicinal chemistry teams optimizing peptide ligands for GPCRs, integrins, or protein–protein interaction targets.

Long-sequence (>20-mer) SPPS requiring high-purity building blocks

For peptide sequences exceeding 20 amino acids, the ≥99% HPLC purity specification of Fmoc-L-beta-homoisoleucine from qualified vendors reduces the cumulative deletion-peptide burden relative to standard-grade Fmoc-α-isoleucine (typically 97–98%) . This directly translates into higher crude purity and lower purification costs, making it the preferred choice for core facilities and CDMOs performing large-scale automated SPPS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-beta-homoisoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.